molecular formula C7H5BrFNO3 B1373321 2-Bromo-3-fluoro-6-nitroanisole CAS No. 1257535-01-5

2-Bromo-3-fluoro-6-nitroanisole

Cat. No. B1373321
M. Wt: 250.02 g/mol
InChI Key: UGXYTBDCDVUTBV-UHFFFAOYSA-N
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Description

“2-Bromo-3-fluoro-6-nitroanisole” is a chemical compound with the CAS Number: 1257535-01-5 . It has a molecular weight of 250.02 . The IUPAC name for this compound is 2-bromo-3-fluoro-6-nitrophenyl methyl ether . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a reaction involving silver sulfate, copper acetate, 2-nitro-4-methoxybenzoic acid, and sodium bromide in dimethyl sulfoxide at 160°C in the presence of oxygen for 24 hours has been described .


Molecular Structure Analysis

The InChI code for “2-Bromo-3-fluoro-6-nitroanisole” is 1S/C7H5BrFNO3/c1-13-7-5 (10 (11)12)3-2-4 (9)6 (7)8/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Bromo-3-fluoro-6-nitroanisole” is a solid at ambient temperature . It has a yellow to brown color and forms crystals or powder . The melting point ranges from 51.5°C to 57.5°C .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

  • The synthesis of certain chemical compounds starting with 4-chloro-3-nitroanisole, which is structurally related to 2-Bromo-3-fluoro-6-nitroanisole, has been a subject of study due to its potential applications in treating inflammations. These compounds have shown significant potency against acute and chronic inflammations when administered orally in animal models (Inaba et al., 2000).

Environmental and Occupational Hazards

  • 2-Nitroanisole, a compound related to 2-Bromo-3-fluoro-6-nitroanisole, has been identified as an industrial pollutant and a potent bladder carcinogen for rodents. The carcinogenicity mechanism involves covalent DNA binding after reductive activation by human hepatic cytosol, suggesting a potential carcinogenic risk for humans as well (Stiborová et al., 2003).

Neurotoxicology and Pharmacological Effects

  • Some derivatives of nitroanisole compounds, like 6-Bromo-3'-nitroflavone, have been studied for their pharmacological effects, particularly their interaction with benzodiazepine receptors. These compounds exhibit properties such as anxiolytic-like action, mild anticonvulsant activity, and sedative-depressant actions at higher doses, without causing anterograde amnesia, highlighting their potential use in therapeutic applications (Wolfman et al., 1998).

Bioassays and Carcinogenic Potential

  • The carcinogenic potential of compounds structurally related to 2-Bromo-3-fluoro-6-nitroanisole, like 2,3,5,6-tetrachloro-4-nitroanisole, has been evaluated through bioassays, revealing significant findings regarding the relationship between their structure and their potential to induce carcinogenicity in various animal models (National Cancer Institute, 1978).

Metabolic Pathways and Enzymatic Studies

  • The role of 2-bromooctanoate, a brominated fatty acid structurally related to 2-Bromo-3-fluoro-6-nitroanisole, in inhibiting beta-oxidation of acyl CoA compounds and its impact on mixed-function oxidation and drug metabolism has been explored, providing insights into the complex interplay between metabolism and the pharmacological or toxicological effects of related compounds (Danis et al., 1981).

Safety And Hazards

“2-Bromo-3-fluoro-6-nitroanisole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1-fluoro-3-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXYTBDCDVUTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257927
Record name Benzene, 2-bromo-1-fluoro-3-methoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-fluoro-3-methoxy-4-nitrobenzene

CAS RN

1257535-01-5
Record name Benzene, 2-bromo-1-fluoro-3-methoxy-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-fluoro-3-methoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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